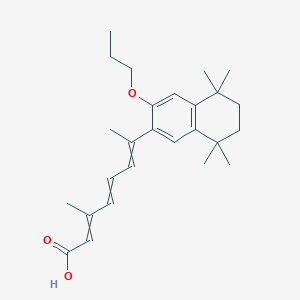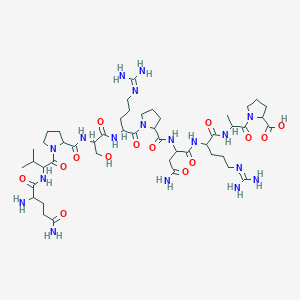
terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a silvery-white, rare-earth metal that belongs to the lanthanide series of the periodic table. This compound is moderately hard and stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is known for its importance in various high-tech applications, such as flat-panel displays and solid-state devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium can be synthesized through various methods, including metallothermic reduction and ion-exchange techniques. One common method involves the reduction of this compound fluoride with calcium metal. The reaction is carried out in a high-temperature furnace under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Commercial production of this compound typically involves solvent-solvent extraction and ion-exchange techniques. This compound is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays. The metal is then purified through metallothermic reduction of the anhydrous fluoride with calcium metal .
Types of Reactions:
Oxidation: this compound readily reacts with oxygen to form this compound oxide (Tb4O7). The reaction can be represented as: [ 8 , \text{Tb} + 7 , \text{O}_2 \rightarrow 2 , \text{Tb}_4 \text{O}_7 ]
Reduction: this compound can be reduced from its compounds using strong reducing agents like calcium.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium metal in a high-temperature furnace.
Substitution: Halogens like chlorine, bromine, and iodine at room temperature or slightly elevated temperatures.
Major Products:
Oxidation: this compound oxide (Tb4O7).
Reduction: Pure this compound metal.
Substitution: this compound halides (TbCl3, TbBr3, TbI3).
Scientific Research Applications
Terbium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- This compound compounds are used as green phosphors in fluorescent lamps, computer monitors, and TV screens that use cathode-ray tubes .
Biology and Medicine:
- This compound-based nanoparticles are used in bioimaging and biosensors due to their strong luminescence properties. They are also used in fluorescence imaging for diagnostic measurements .
- This compound isotopes, such as this compound-161, are used in targeted radionuclide therapy for cancer treatment. This compound-161 emits beta particles and gamma radiation, making it effective in killing cancer cells .
Industry:
Mechanism of Action
The mechanism of action of terbium, particularly in its biomedical applications, involves its luminescent and radioactive properties. This compound-161, for example, decays by emitting beta particles and gamma radiation. These emissions can effectively target and destroy cancer cells. The short-ranged electrons emitted by this compound-161 are particularly effective in eliminating microscopic metastases that are not visible on imaging scans .
In bioimaging, this compound-based nanoparticles exhibit strong luminescence, which allows for high-resolution imaging of biological tissues. The luminescence is due to the electronic transitions within the this compound ions, which emit light when excited by an external energy source .
Comparison with Similar Compounds
Cerium (Ce): Like terbium, cerium can exist in multiple oxidation states and is used in various industrial applications.
Dysprosium (Dy): Dysprosium is another lanthanide with similar magnetic properties to this compound.
Uniqueness of this compound:
- This compound’s strong luminescence and magnetic properties make it unique among the lanthanides. Its ability to emit green light is particularly valuable in display technologies and bioimaging applications .
- This compound-161’s emission of short-ranged electrons makes it superior to other radionuclides like lutetium-177 for targeted radionuclide therapy .
Properties
CAS No. |
8016-84-0 |
|---|---|
Molecular Formula |
Tb84 |
Molecular Weight |
13349.730 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/84Tb |
InChI Key |
JLQZHBHELGBCLX-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13392536.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)
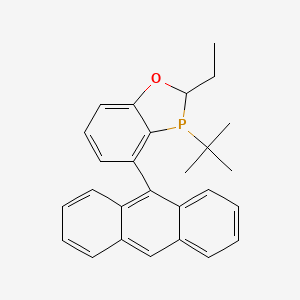
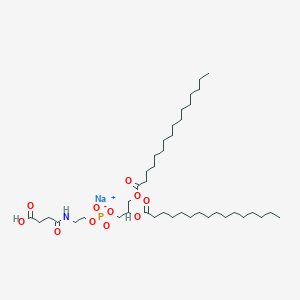
![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)
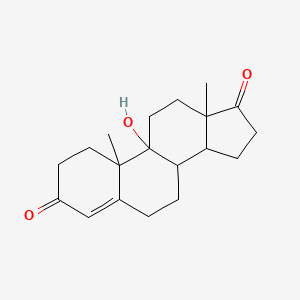
![5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B13392577.png)

![disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)
![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)
